molecular formula C15H13ClF4N2O2 B13674612 N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride

Cat. No.: B13674612
M. Wt: 364.72 g/mol
InChI Key: XPVFCDKZMCAJAV-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride is a chemical compound known for its unique structure and properties. This compound is often used as a precursor in the synthesis of radiolabeled peptides, which are valuable tools in nuclear medicine, particularly in positron emission tomography (PET) imaging .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The displacement of the chlorine atom with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include trimethylamine gas, nucleophilic fluorine-18, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include radiolabeled peptides, which are used in PET imaging. These products are crucial for diagnostic imaging and targeted therapy in nuclear medicine .

Scientific Research Applications

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a precursor for radiolabeled peptides. These peptides bind to specific receptors in the body, allowing for targeted imaging and therapy. The molecular targets and pathways involved include peptide-binding receptors that are overexpressed on tumor cells, making it a valuable tool in cancer diagnosis and treatment .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13ClF4N2O2

Molecular Weight

364.72 g/mol

IUPAC Name

trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium;chloride

InChI

InChI=1S/C15H13F4N2O2.ClH/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

XPVFCDKZMCAJAV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.[Cl-]

Origin of Product

United States

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